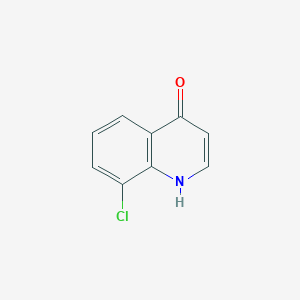
8-Chloroquinolin-4-ol
Overview
Description
8-Chloroquinolin-4-ol, also known as 4-Chloroquinolin-8-ol, is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.61 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-Chloroquinolin-4-ol, has been a subject of numerous studies . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The molecular structure of 8-Chloroquinolin-4-ol consists of a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C9H6ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H .
Chemical Reactions Analysis
Quinoline derivatives, including 8-Chloroquinolin-4-ol, are known to undergo a variety of chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Physical And Chemical Properties Analysis
8-Chloroquinolin-4-ol is a solid compound . It has a molecular weight of 179.61 and a density of 1.4±0.1 g/cm3 . The compound has a boiling point of 329.3±22.0 °C at 760 mmHg .
Scientific Research Applications
Broad-Spectrum Antibacterial Agents
8-Chloroquinolin-4-ol derivatives have been synthesized and evaluated for their potential as broad-spectrum antibacterial agents. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain quinoline derivatives demonstrated potent effects with minimum inhibitory concentration (MIC) values ranging from 0.125–8 μg/mL, which is significantly better than some existing compounds . This suggests that 8-Chloroquinolin-4-ol could be a key scaffold for developing new antibiotics to combat multidrug-resistant bacteria.
Anti-Staphylococcus aureus Agents
The antibacterial potential of chalcones and their derivatives, including those derived from 8-Chloroquinolin-4-ol, has been explored against Staphylococcus aureus. These substances have been identified as promising agents for combating the multidrug resistance of S. aureus to drugs . The ability to modify the molecular skeletons of these compounds allows for targeted synthesis of derivatives with desired bioactivity.
Molecular Docking Studies
8-Chloroquinolin-4-ol derivatives have been used in molecular docking studies to understand their interaction with bacterial proteins. For example, molecular-docking assays have indicated that certain derivatives might target bacterial LptA and Top IV proteins, displaying a dual-target mechanism of action . This is crucial for the design of drugs with specific targets and minimal side effects.
Chemical Synthesis
The compound serves as an important intermediate in chemical synthesis. It has been used in reactions such as the Mannich reaction to produce new quinoline derivatives with potential pharmacological activities . Its reactivity makes it a valuable building block in medicinal chemistry.
Computational Chemistry
In computational chemistry, 8-Chloroquinolin-4-ol is used in programs like Amber, GROMACS, and others to produce simulation visualizations. These simulations can predict the behavior of molecules in biological systems, aiding in the design of drugs and understanding of molecular interactions .
Antimicrobial Resistance Research
Research into antimicrobial resistance (AMR) has utilized 8-Chloroquinolin-4-ol derivatives to develop strategies to combat AMR. The compound’s derivatives have been part of studies aiming to find novel chemical scaffolds against resistant bacteria, which is a pressing need in the current healthcare scenario .
Mechanism of Action
While the specific mechanism of action for 8-Chloroquinolin-4-ol is not mentioned in the search results, quinoline derivatives are generally known for their wide range of biological activities. They are used in various fields of medicine and exhibit properties such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV activities .
Safety and Hazards
8-Chloroquinolin-4-ol is associated with certain safety hazards. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . The use of personal protective equipment, including chemical impermeable gloves, is advised. The compound should be stored in a well-ventilated place and kept in a tightly closed container .
Future Directions
Quinoline and its derivatives, including 8-Chloroquinolin-4-ol, continue to be a focus of research due to their versatile applications in industrial and synthetic organic chemistry . Future research will likely continue to explore new synthesis methods and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
8-chloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZPLFOSYVTCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295517 | |
| Record name | 8-chloroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinolin-4-ol | |
CAS RN |
57797-97-4 | |
| Record name | 57797-97-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-chloroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57797-97-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





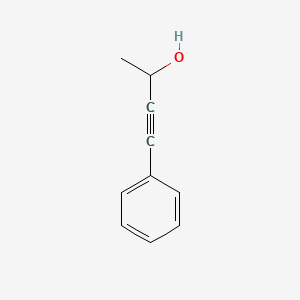
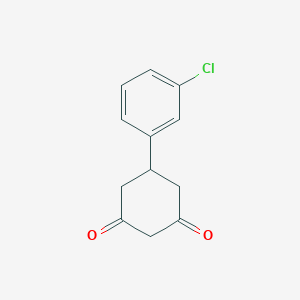
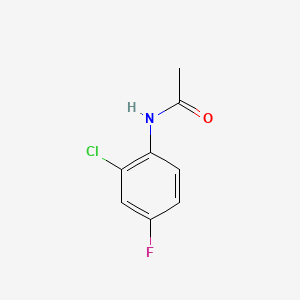
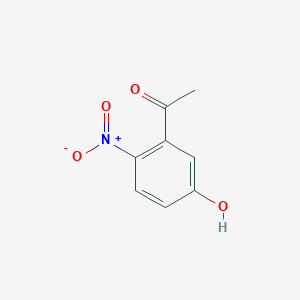



![4-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one](/img/structure/B1585170.png)
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B1585171.png)
![Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-](/img/structure/B1585172.png)

